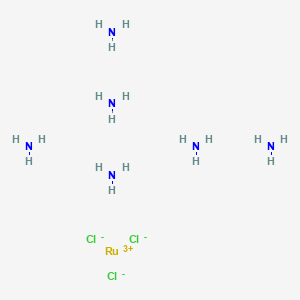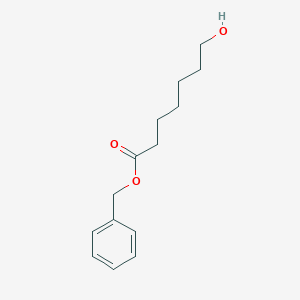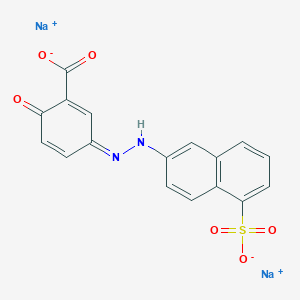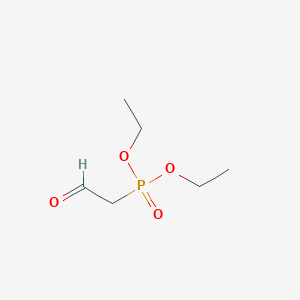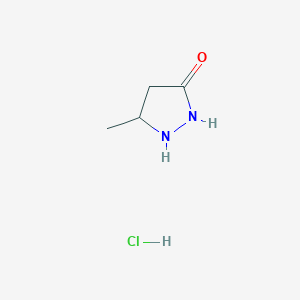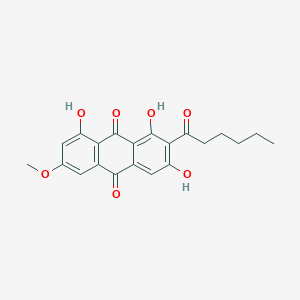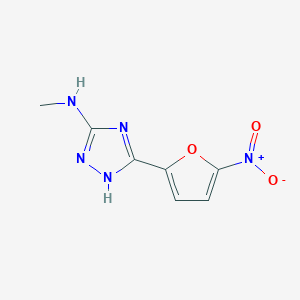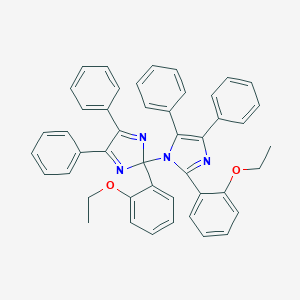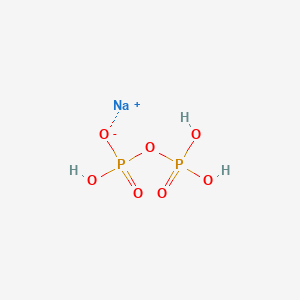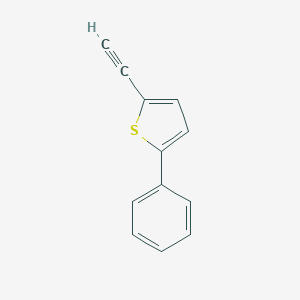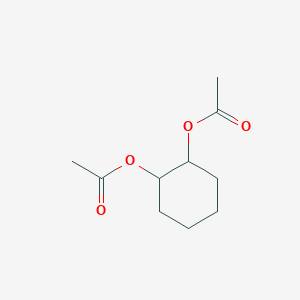
cis-1,2-Cyclohexandioldiacetat
Übersicht
Beschreibung
cis-1,2-Cyclohexanediol diacetate: is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.2316 g/mol . It is a diacetate ester of cis-1,2-cyclohexanediol, characterized by the presence of two acetoxy groups attached to a cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Cyclohexanediol diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for other chemical compounds.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "cis-1,2-Cyclohexanediol diacetate" . Personal protective equipment and chemical impermeable gloves are recommended . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Wirkmechanismus
Target of Action
It’s known that the compound can be involved in reactions catalyzed by certain enzymes or catalysts .
Mode of Action
It has been reported to undergo dehydrogenation to form catechol in the presence of silica nickel species nanoparticle catalysts . It can also interact with enzymes like Gluconobacter oxydans (ATCC 621) to undergo enzymatic oxidation .
Action Environment
It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-1,2-Cyclohexanediol diacetate can be synthesized through the acetylation of cis-1,2-cyclohexanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetate ester .
Industrial Production Methods: In an industrial setting, the production of cis-1,2-cyclohexanediol diacetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,2-Cyclohexanediol diacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Hydrolysis: The diacetate ester can be hydrolyzed to yield cis-1,2-cyclohexanediol and acetic acid.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium acetate or potassium hydroxide can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the diacetate ester.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: cis-1,2-Cyclohexanediol and acetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
trans-1,2-Cyclohexanediol diacetate: The trans isomer of the compound, differing in the spatial arrangement of the acetoxy groups.
cis-1,2-Cyclohexanediol: The parent diol compound without the acetoxy groups.
trans-1,2-Cyclohexanediol: The trans isomer of the parent diol compound.
Uniqueness: cis-1,2-Cyclohexanediol diacetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of two acetoxy groups also makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
[(1R,2R)-2-acetyloxycyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPWRQTPXJRSP-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


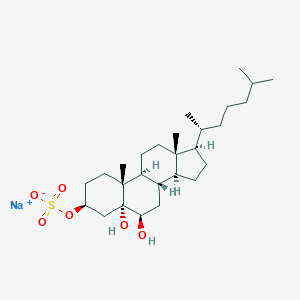
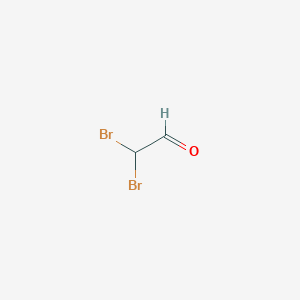
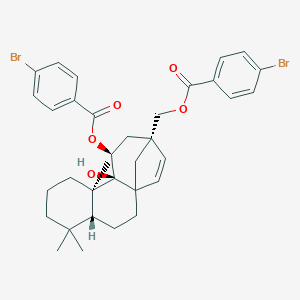
![N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B156390.png)
